5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile
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Overview
Description
5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile typically involves multi-step organic reactions
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or an aldehyde with a β-keto ester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Acetylation: The acetyl group is typically introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Chlorination and Nitration: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorine gas and nitric acid, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group, or the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2-amino-4-(2-chlorophenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the nitro group.
5-acetyl-2-amino-4-(2-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but lacks the chloro group.
5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-ethyl-4H-pyran-3-carbonitrile: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of both chloro and nitro groups in 5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile makes it unique compared to its analogs
Properties
CAS No. |
313379-96-3 |
---|---|
Molecular Formula |
C15H12ClN3O4 |
Molecular Weight |
333.72 g/mol |
IUPAC Name |
5-acetyl-2-amino-4-(2-chloro-5-nitrophenyl)-6-methyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3O4/c1-7(20)13-8(2)23-15(18)11(6-17)14(13)10-5-9(19(21)22)3-4-12(10)16/h3-5,14H,18H2,1-2H3 |
InChI Key |
DUXRWCAYEDSCKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C |
solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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